molecular formula C10H5F4NO B6355416 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile CAS No. 1500572-13-3

2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile

Cat. No. B6355416
CAS RN: 1500572-13-3
M. Wt: 231.15 g/mol
InChI Key: YDZBPFUJAQAGFW-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile (F3BACN) is a synthetic compound that has been used in a variety of scientific research applications. F3BACN has been found to be a useful reagent for various organic syntheses, as well as a useful tool for studying biochemical and physiological effects.

Scientific Research Applications

2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile has been used in a variety of scientific research applications. It has been employed in organic syntheses, such as the synthesis of 2-fluoro-5-trifluoromethylbenzoylacetonitrile (2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile) from 2-fluoro-5-nitrobenzoylacetonitrile (FNBA) and trifluoroacetic acid (TFA). It has also been used in the synthesis of a variety of other compounds, such as 2-fluoro-5-trifluoromethylbenzaldehyde (F3BAL), 2-fluoro-5-trifluoromethylbenzamide (F3BAM), and 2-fluoro-5-trifluoromethylbenzyl alcohol (F3BH). In addition, 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile has been used in the synthesis of a variety of biologically active compounds, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2).

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile is not fully understood. However, it is believed that the compound acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. This inhibition is thought to be due to the trifluoromethyl group of 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile, which is believed to interact with the active site of the enzyme and prevent it from performing its normal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile are not fully understood. However, it has been shown to have anti-inflammatory effects in vitro and in vivo. It has also been found to have antioxidant and antifungal properties. In addition, it has been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of several types of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile in laboratory experiments include its ease of synthesis and its relatively low cost. Additionally, its anti-inflammatory, antioxidant, and antifungal properties make it a useful tool for studying a variety of biochemical and physiological effects. However, there are some limitations to its use. For example, its mechanism of action is not fully understood, and its effects on humans have not been studied extensively.

Future Directions

The future directions for research involving 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile include further investigation into its mechanism of action, as well as its potential applications in the treatment of cancer and other diseases. Additionally, more studies should be conducted to explore its effects on humans, and to determine its safety and efficacy. Other potential future directions include the development of more efficient and cost-effective synthesis methods, as well as the exploration of new applications for this compound.

Synthesis Methods

2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile is synthesized from the starting materials of 2-fluoro-5-nitrobenzoylacetonitrile (FNBA) and trifluoroacetic acid (TFA). The reaction proceeds through a substitution reaction, in which the nitro group of FNBA is replaced by the trifluoromethyl group of TFA. The reaction is typically carried out in an organic solvent, such as dichloromethane, at a temperature of 0-5°C. The reaction is generally complete in 1-2 hours, and yields of up to 95% can be achieved.

properties

IUPAC Name

3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F4NO/c11-8-2-1-6(10(12,13)14)5-7(8)9(16)3-4-15/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZBPFUJAQAGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile

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